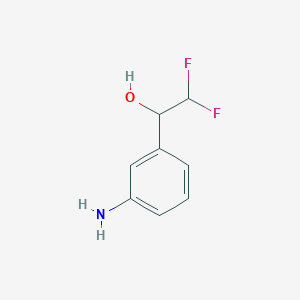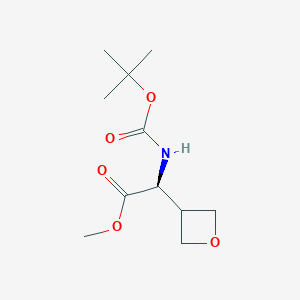
3-Fluoro-6-trifluoromethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-trifluoromethylpyridazine is a chemical compound with the CAS Number: 1206524-32-4. It has a molecular weight of 166.08 and its IUPAC name is 3-fluoro-6-(trifluoromethyl)pyridazine .
Molecular Structure Analysis
The molecular formula of this compound is C5H2F4N2 . The InChI code for this compound is 1S/C5H2F4N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H .Applications De Recherche Scientifique
3F-6TMP has been widely studied for its potential applications in the laboratory. It has been used as a reagent for the synthesis of various organic compounds, such as pyridazines, pyridines, and pyrimidines. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Additionally, 3F-6TMP has been used in the synthesis of fluorescent materials, such as fluorescent dyes, polymers, and nanoparticles. Furthermore, 3F-6TMP has been used in the synthesis of pharmaceuticals, such as anti-tumor drugs, antibiotics, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 3F-6TMP is not yet fully understood. However, it is believed to act as an electron-rich nucleophile in organic reactions. This allows it to act as a catalyst in the formation of various organic compounds. Additionally, 3F-6TMP has been shown to be a strong acid, which may explain its ability to catalyze the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-6TMP have not yet been extensively studied. However, some studies have shown that 3F-6TMP has antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, 3F-6TMP has been shown to have anti-inflammatory and anti-tumor activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3F-6TMP in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst for the formation of heterocyclic compounds, and as a fluorescent material. Additionally, 3F-6TMP is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using 3F-6TMP in laboratory experiments is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
The future directions of 3F-6TMP research are numerous. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, such as anti-tumor drugs, antibiotics, and anti-inflammatory agents. Additionally, further research could be conducted to determine the biochemical and physiological effects of 3F-6TMP, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3F-6TMP as a fluorescent material, such as in the synthesis of fluorescent dyes, polymers, and nanoparticles. Finally, further research could be conducted to explore the potential of 3F-6TMP as a catalyst for the synthesis of heterocyclic compounds.
Méthodes De Synthèse
The synthesis of 3F-6TMP can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-fluorobenzaldehyde with trifluoromethylthiourea in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 3F-6TMP. Another method involves the reaction of 4-fluorobenzaldehyde with trifluoromethylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction also results in the formation of 3F-6TMP.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTVLUVYRMLAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)

